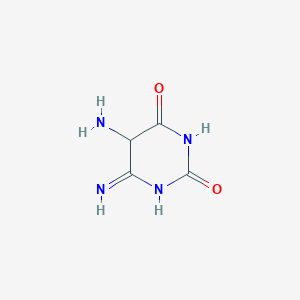
Ethyl (R)-2-aminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl ®-2-aminohexanoate is an organic compound belonging to the class of esters It is derived from the amino acid lysine and is characterized by the presence of an ethyl ester group attached to the ®-2-aminohexanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-2-aminohexanoate can be synthesized through the esterification of ®-2-aminohexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
(R)-2-aminohexanoic acid+ethanolH2SO4Ethyl (R)-2-aminohexanoate+water
Industrial Production Methods
On an industrial scale, the production of ethyl ®-2-aminohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-aminohexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using dilute hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: ®-2-aminohexanoic acid and ethanol.
Reduction: ®-2-aminohexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl ®-2-aminohexanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a model compound for understanding ester hydrolysis in biological systems.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering ®-2-aminohexanoic acid.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl ®-2-aminohexanoate involves its hydrolysis to release ®-2-aminohexanoic acid and ethanol. The ®-2-aminohexanoic acid can then participate in various biochemical pathways, including protein synthesis and metabolism. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl ®-2-aminohexanoate can be compared with other similar compounds such as:
Ethyl (S)-2-aminohexanoate: The enantiomer of ethyl ®-2-aminohexanoate, which may have different biological activities and properties.
Methyl ®-2-aminohexanoate: A similar ester with a methyl group instead of an ethyl group, which may have different reactivity and applications.
Ethyl ®-2-aminobutanoate: A shorter-chain analog that may have different physical and chemical properties.
The uniqueness of ethyl ®-2-aminohexanoate lies in its specific stereochemistry and the presence of the ethyl ester group, which can influence its reactivity and interactions in various applications.
Properties
CAS No. |
140170-83-8 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl (2R)-2-aminohexanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-5-6-7(9)8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m1/s1 |
InChI Key |
NOLURLQNLRYBJS-SSDOTTSWSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)OCC)N |
Canonical SMILES |
CCCCC(C(=O)OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(4-fluorobenzylamino)methyl]pyrrolidine](/img/structure/B12446377.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-e][1,2,4]triazine](/img/structure/B12446392.png)
![2-methyl-N-[(E)-naphthalen-1-ylmethylidene]-3-nitroaniline](/img/structure/B12446402.png)

![Tert-butyl 2-{[(2-methoxyethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12446414.png)
![1-[(E)-(4-Chlorophenyl)methyleneamino]-3-phenyl-urea](/img/structure/B12446424.png)
![3-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]propanal](/img/structure/B12446431.png)


![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)


![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
